molecular formula C15H15FN2S B5726250 N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea

N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea

Cat. No. B5726250
M. Wt: 274.4 g/mol
InChI Key: KXYSADQAJZLTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea, also known as BFMT, is a small molecule compound with potential applications in scientific research. It is a thiourea derivative that has been studied for its mechanism of action and potential use in various biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea is not fully understood. However, studies have shown that N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea inhibits the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has also been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and has a high yield. N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea is also stable under a wide range of conditions, making it suitable for use in various experiments. However, N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has some limitations, such as its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea. One area of research is to further investigate its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. Another area of research is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea in vivo.

Synthesis Methods

N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea can be synthesized by reacting 4-fluoro-2-methylaniline with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction results in the formation of N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea as a white crystalline solid with a high yield.

Scientific Research Applications

N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has been studied for its potential use in various scientific research applications. One of the most significant applications of N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea is in the field of cancer research. Studies have shown that N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-benzyl-N'-(4-fluoro-2-methylphenyl)thiourea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

1-benzyl-3-(4-fluoro-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2S/c1-11-9-13(16)7-8-14(11)18-15(19)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSADQAJZLTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.